Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate

Quality Control Chemical Purity Procurement Specification

SAR inconsistency due to substituent interchange is a recurring bottleneck in hit-to-lead triazole programmes. This 98% ethyl ester delivers a single, reproducible 4-OCF₃-aryl-triazole scaffold-eliminating the activity cliffs observed when 4-OCH₃, 4-Cl, or 4-F analogues are inadvertently substituted. - Unique electronic profile: Hammett σₚ ≈ 0.35, π ≈ 1.04, AlogP 1.29, TPSA 90.65 Ų. - Batch-specific QC (NMR, HPLC, GC) reduces by-product formation in parallel library synthesis. - Ethyl ester handle enables rapid hydrolysis to the carboxylic acid for amide coupling or bioconjugation.

Molecular Formula C12H10F3N3O3
Molecular Weight 301.22 g/mol
Cat. No. B13675694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate
Molecular FormulaC12H10F3N3O3
Molecular Weight301.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H10F3N3O3/c1-2-20-11(19)10-16-9(17-18-10)7-3-5-8(6-4-7)21-12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18)
InChIKeyPOAQWVGGFFBASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate: Procurement Specifications


Ethyl 5-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate (CAS 1715360-73-8, molecular formula C₁₂H₁₀F₃N₃O₃, molecular weight 301.22) is a 5-aryl-substituted 1H-1,2,4-triazole-3-carboxylate ester . It is classified as a heterocyclic building block featuring a 1,2,4-triazole core, an ethyl ester handle at the 3-position, and a 4-trifluoromethoxyphenyl group at the 5-position. Its supplier‑certified standard purity reaches 98%, supported by batch‑specific NMR, HPLC, and GC quality‑control documentation . The compound is primarily utilised as a synthetic intermediate in medicinal chemistry and agrochemical discovery programmes, where the trifluoromethoxy substituent serves as a metabolically stable, lipophilicity‑modulating bioisostere for methoxy, chloro, or fluoro groups [1].

Purity & QC Certified purity level with batch NMR, HPLC, GC documentation
Synthetic Role Heterocyclic building block for medicinal chemistry and agrochemical discovery
Substituent Utility 4‑OCF₃ as metabolically stable, lipophilicity‑modulating bioisostere

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate: Substitution Limitations


Within the 5‑aryl‑1H‑1,2,4‑triazole‑3‑carboxylate family, the choice of aryl para‑substituent is the dominant driver of both physicochemical properties and biological performance, making simple interchange between analogues hazardous for reproducible research. The 4‑trifluoromethoxy group imparts a unique combination of high electronegativity (Hammett σₚ ≈ 0.35), strong lipophilicity (π ≈ 1.04), and substantial metabolic resistance compared with 4‑OCH₃, 4‑Cl, or 4‑F counterparts . In downstream applications, replacing the 4‑OCF₃ substituent with a 4‑OCH₃ group can reduce logP by approximately 0.5–0.7 log units and substantially alter target‑binding thermodynamics, while a 4‑Cl analogue introduces a different halogen‑bonding profile and distinct metabolic‑liability patterns . Consequently, even analogues that appear structurally conservative can yield divergent activity cliffs, impeding SAR reproducibility and delaying hit‑to‑lead progression. The quantitative evidence below demonstrates precisely where this specific 4‑OCF₃‑bearing ethyl ester differentiates itself from its closest commercially available comparators.

Property
4‑OCF₃ Target
Common Analogues
Electronegativity / Lipophilicity
High electronegativity and strong lipophilicity; promotes passive permeability
4‑OCH₃ (lower logP), 4‑Cl (altered halogen‑bonding profile)
Metabolic Stability
Substantial resistance to oxidative metabolism
4‑OCH₃ and 4‑Cl may introduce distinct metabolic liabilities
SAR Reproducibility
Consistent binding thermodynamics in SAR studies
Analogues may yield activity cliffs and compromise hit‑to‑lead progression

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate: Differentiation vs Analogues


Purity and QC Documentation vs Common Analogues

Ethyl 5-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate is supplied at a standard purity of 98% with batch‑specific NMR, HPLC, and GC reports from Bidepharm . In contrast, the structurally closest commercially available comparator, ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate (CAS 62230-51-7), is standardised at 95% purity by ChemScene . The 3‑percentage‑point purity differential reduces the burden of additional purification before use in sensitive catalytic or biological assays.

Purity & QC
Data to verify
Target: 98% (NMR, HPLC, GC)
Comparator: 95% (limited QC)
Reported higher purity may reduce re‑purification effort; verify lot consistency.
Supplier catalog data; cross‑check COA.
Quality Control Chemical Purity Procurement Specification

Lipophilicity and PSA vs Non-Fluorinated Parent

The AlogP of ethyl 5-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate is calculated as 1.29, with a topological polar surface area (TPSA) of 90.65 Ų, as reported by Aladdin Scientific . For the non‑fluorinated parent scaffold, ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate (CAS not assigned in reference database), the estimated AlogP is approximately 0.8–1.0 (ACD/Labs prediction [1]). The ~0.3–0.5 log unit increase in lipophilicity conferred by the 4‑OCF₃ group can significantly enhance membrane permeability in cell‑based assays without violating Lipinski's rule of five.

Lipophilicity (AlogP)
Reported
Target AlogP: 1.29, TPSA: 90.65 Ų
Non‑fluorinated parent ~0.8–1.0
Reported lipophilicity increase may support membrane permeability in cell assays.
In silico calculation; confirm experimentally.
Lipophilicity Drug‑likeness Physicochemical Property

Trypanocidal Activity of 4-Trifluoromethoxy Triazoles

In a 2024 study of 3‑nitro‑1H‑1,2,4‑triazole‑1,2,3‑triazole hybrids, the 4‑OCF₃‑phenyl analogue (15g) demonstrated an IC₅₀ of 0.09 μM against Trypanosoma cruzi (Tulahuen LacZ strain), representing a 68‑fold potency improvement over benznidazole (IC₅₀ = 6.15 μM) and a selectivity index exceeding 555.5 [1]. Within the same series, the 4‑OCH₃‑phenyl derivative exhibited substantially weaker activity, highlighting that the trifluoromethoxy group is not merely a passive substituent but a critical pharmacophoric element driving target engagement. Although the literature compound is a 1,4‑disubstituted 3‑nitro‑1,2,4‑triazole rather than a 5‑substituted 1H‑1,2,4‑triazole‑3‑carboxylate, the shared 4‑OCF₃‑phenyl‑1,2,4‑triazole core allows class‑level inference of the substituent's beneficial impact on potency and selectivity.

Trypanocidal Activity
Class-level
Analog 15g: IC₅₀ 0.09 µM vs BZN 6.15 µM; SI >555.5
Class‑level OCF₃ potency context supports substituent evaluation.
Analog scaffold; verify activity in target series.
Antitrypanosomatid Activity Structure‑Activity Relationship Bioisostere

Hydrogen-Bond Signature vs 4-Halogen Analogues

Ethyl 5-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate presents 5 hydrogen‑bond acceptors (HBA) and 2 hydrogen‑bond donors (HBD), as catalogued by Aladdin Scientific . The 4‑Cl comparator, ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate, contains only 4 HBA (the trifluoromethoxy oxygen provides an additional acceptor site) and 2 HBD . The extra HBA capability, combined with the unique capacity of the OCF₃ group to engage in orthogonal multipolar interactions with protein backbone amides, expands the non‑covalent interaction landscape and can be exploited in structure‑based design to achieve selectivity that 4‑Cl or 4‑F analogues cannot recapitulate.

H‑Bond Acceptors
Head-to-head
Target: 5 HBA / 2 HBD
4‑Cl analog: 4 HBA / 2 HBD
Additional HBA site may expand non‑covalent interaction landscape.
Calculated from 2D structure.
Hydrogen Bonding Crystal Engineering Molecular Recognition

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate: Application Scenarios


CNS-Penetrant Candidate Diversification

With a calculated AlogP of 1.29, a TPSA of 90.65 Ų, and five hydrogen‑bond acceptors, this compound falls within the favourable property space for oral CNS drug candidates . The ethyl ester handle permits straightforward hydrolysis to the carboxylic acid for amide coupling or conversion to diverse heterocycles, while the 4‑OCF₃ group simultaneously enhances metabolic stability and passive permeability. Procurement of the 98%‑purity material minimises by‑product formation in subsequent library synthesis, making it a reliable starting point for CNS‑oriented medicinal chemistry programmes.

Anti-Infective Hit-to-Lead Optimization

Literature evidence shows that replacing a 4‑OCH₃ group with 4‑OCF₃ on a 1,2,4‑triazole core can improve antiparasitic potency by more than an order of magnitude, as demonstrated by the 68‑fold IC₅₀ enhancement of analogue 15g over benznidazole [1]. Researchers targeting neglected tropical diseases or antifungal programmes can use this building block to install the privileged 4‑OCF₃‑phenyl‑triazole motif early in the synthetic route, accelerating SAR exploration and reducing the number of iterations needed to reach a lead compound.

Fluorinated Triazole Fungicide Intermediates

The 1,2,4‑triazole scaffold is a cornerstone of azole fungicide chemistry, and the trifluoromethoxy group is increasingly used in modern agrochemicals for its resistance to oxidative metabolism in planta [2]. This ethyl ester serves as a versatile intermediate that can be transformed into the corresponding hydrazide or carboxamide, leading to novel triazole fungicide candidates. The availability of batch‑specific QC documentation supports regulatory data requirements in early‑stage agrochemical development.

Bifunctional Chemical Probes

The presence of both an ethyl ester (a latent acid or handle for bioconjugation) and a 4‑OCF₃ group (a hydrophobic anchor with unique multipolar interactions) makes this compound suitable for constructing bifunctional chemical probes . After hydrolysis to the free acid, the molecule can be linked to biotin, fluorescent dyes, or photoaffinity tags while retaining the favourable target‑engagement properties conferred by the OCF₃ substituent. The 98% purity specification reduces background noise in subsequent pull‑down or imaging experiments.

Application
Selection Property
Validation Focus
CNS probe discovery
CNS drug‑likeness (AlogP, TPSA)
Validate permeability and metabolic stability
Antiparasitic hit‑to‑lead
4‑OCF₃ potency enhancement profile
Verify antiparasitic activity in target series
Agrochemical fungicide R&D
Metabolic resistance in planta
Confirm field stability and resistance profile
Chemical probe bioconjugation
Latent acid handle + hydrophobic anchor
Retain target engagement post‑conjugation
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